![molecular formula C6H6Br2N2 B11849144 (2,6-Dibromopyridin-3-yl)methanamine](/img/structure/B11849144.png)
(2,6-Dibromopyridin-3-yl)methanamine
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Overview
Description
(2,6-Dibromopyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two bromine atoms at the 2 and 6 positions of the pyridine ring and a methanamine group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dibromopyridine with formaldehyde and ammonium chloride under specific conditions to yield the desired product . Another method involves the use of tert-butyllithium and tetrabromomethane to achieve bromination .
Industrial Production Methods
Industrial production methods for (2,6-Dibromopyridin-3-yl)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dibromopyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyllithium, tetrabromomethane, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides and amines, respectively.
Scientific Research Applications
(2,6-Dibromopyridin-3-yl)methanamine has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Dibromopyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity and leading to biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(6-Bromopyridin-2-yl)methanamine: This compound has a similar structure but with only one bromine atom at the 6 position.
N-(pyridin-2-ylmethylene)methanamine: This compound is a Schiff base derivative with different functional groups.
Uniqueness
(2,6-Dibromopyridin-3-yl)methanamine is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
(2,6-Dibromopyridin-3-yl)methanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
- Molecular Formula : C6H6Br2N2
- Molecular Weight : 265.93 g/mol
- IUPAC Name : this compound
- InChI Key : CQZFRFVORLQNCN-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine atoms enhances its reactivity, allowing it to bind effectively to active sites on proteins. This binding can lead to the modulation of enzymatic activities and influence metabolic pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations have shown that it may inhibit cancer cell proliferation through specific pathways.
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in metabolic processes.
Antimicrobial Studies
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant inhibitory effect on Gram-positive and Gram-negative bacteria.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anticancer Activity
In a case study published in [source], the compound was tested on various cancer cell lines. The findings demonstrated that this compound reduced cell viability in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
Applications in Medicinal Chemistry
This compound is being explored as a lead compound for the development of new pharmaceuticals. Its structure allows for modifications that can enhance its biological activity or selectivity towards specific targets.
Synthesis Pathways
The synthesis of this compound involves several chemical reactions:
- Substitution Reactions : The bromine atoms can be replaced with other functional groups to create derivatives with improved properties.
- Oxidation and Reduction Reactions : These reactions can modify the amine group or the pyridine ring to enhance biological activity.
Properties
Molecular Formula |
C6H6Br2N2 |
---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
(2,6-dibromopyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2 |
InChI Key |
CQZFRFVORLQNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CN)Br)Br |
Origin of Product |
United States |
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